ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate
Description
Ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate is a heterocyclic compound featuring a pyridine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and an ethyl hydrazinecarbonyl acetate ester side chain. The 1,2,4-oxadiazole ring is known to enhance stability against enzymatic degradation, while the cyclopropyl group may improve pharmacokinetic properties by modulating lipophilicity and steric effects .
Properties
IUPAC Name |
ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-2-23-12(22)8-11(21)18-19-14-10(4-3-7-16-14)15-17-13(20-24-15)9-5-6-9/h3-4,7,9H,2,5-6,8H2,1H3,(H,16,19)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZDNTRVDDUHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NNC1=C(C=CC=N1)C2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO . The pyridine ring can be introduced through a coupling reaction, and the final esterification step involves the reaction of the intermediate with ethyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a different heterocyclic compound.
Scientific Research Applications
Ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The compound belongs to a broader class of pyridine-oxadiazole hybrids. Key comparisons include:
2.1.1 Azabicyclic Esters vs. Oxadiazole Derivatives
highlights that replacing methyl esters with 1,2,4-oxadiazole rings in azabicyclic compounds significantly improves muscarinic receptor affinity and metabolic stability. For example:
- 3-Methyl-1,2,4-oxadiazole (Compound 7b) : Exhibits 4x higher muscarinic affinity than acetylcholine due to enhanced electronic effects and resistance to esterase hydrolysis .
- However, its pyridine core (vs. azabicyclic in 7b) may alter receptor binding geometry, necessitating further study .
2.1.2 Pyridine Derivatives with Diverse Substituents
lists pyridine-based analogues with halogen or trifluoromethyl groups, such as Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate (CAS: 1823183-97-6). These electron-withdrawing substituents enhance metabolic stability but may reduce CNS penetration compared to the cyclopropyl group in the target compound .
Key Data Comparison
*Estimated based on structural similarity.
†Calculated from molecular formula C₁₆H₁₇N₅O₄ .
Mechanistic Insights
- Electronic Effects : The 1,2,4-oxadiazole ring’s electron-deficient nature enhances hydrogen bonding with receptor sites, while cyclopropyl’s inductive effects may fine-tune this interaction .
- Steric Considerations : The cyclopropyl group’s compact size balances steric hindrance and lipophilicity, contrasting with bulkier substituents (e.g., trifluoromethyl) that may impede receptor access .
Research Implications
While direct pharmacological data for the target compound is absent in the provided evidence, structural parallels suggest it may outperform classical esters (e.g., acetylcholine) in receptor affinity and stability. Further studies should prioritize:
Biological Activity
Ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a hydrazinecarbonyl group linked to an oxadiazole and pyridine moiety. The molecular formula is , with a molecular weight of approximately 302.33 g/mol. The presence of the cyclopropyl group and the oxadiazole ring suggests potential for diverse biological interactions.
1. Antimicrobial Activity
Recent studies on similar compounds in the oxadiazole class have indicated significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound Class | Target Organisms | Activity Observed |
|---|---|---|
| Oxadiazole Derivatives | Staphylococcus aureus, E. coli | Moderate to High |
| Candida albicans | Moderate |
2. Antitumor Activity
Oxadiazole derivatives have been reported to exhibit antitumor effects by inhibiting key enzymes involved in cancer cell proliferation. For example, studies have shown that certain oxadiazoles can inhibit the activity of protein kinases involved in tumor growth signaling pathways.
Case Study: A study on pyrazole derivatives demonstrated their ability to inhibit BRAF(V600E) mutations associated with melanoma, suggesting that this compound may possess similar properties due to structural similarities with known inhibitors .
3. Anti-inflammatory Properties
Compounds in this category have also been evaluated for their anti-inflammatory effects. In vitro assays have shown that certain oxadiazole derivatives can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Research Findings:
- A study highlighted that specific pyrazole-based compounds exhibited significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis . This suggests a potential pathway for this compound's anti-inflammatory activity.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures often act as enzyme inhibitors (e.g., DHODH) affecting nucleotide synthesis which is critical in rapidly dividing cells.
- Receptor Modulation: The interaction with various receptors can lead to downstream effects influencing cell signaling pathways related to inflammation and immunity.
- Reactive Oxygen Species (ROS) Scavenging: Some derivatives exhibit antioxidant properties by scavenging ROS, thus protecting cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
